1-Benzoyl-4-(4-methoxybenzoyl)piperazine

Regioisomer differentiation Chemical procurement Purity specification

1-Benzoyl-4-(4-methoxybenzoyl)piperazine (C₁₉H₂₀N₂O₃, MW 324.4 g/mol) is a disubstituted piperazine derivative bearing a benzoyl group at N1 and a 4-methoxybenzoyl group at N4. It belongs to the broad class of N,N′-diacylpiperazines, which are widely employed as synthetic intermediates and scaffolds in medicinal chemistry.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
Cat. No. B249268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-(4-methoxybenzoyl)piperazine
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O3/c1-24-17-9-7-16(8-10-17)19(23)21-13-11-20(12-14-21)18(22)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3
InChIKeyWFFHQYKKOBPGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-4-(4-methoxybenzoyl)piperazine – Sourcing and Baseline Characterization of a Dual-Acyl Piperazine Building Block


1-Benzoyl-4-(4-methoxybenzoyl)piperazine (C₁₉H₂₀N₂O₃, MW 324.4 g/mol) is a disubstituted piperazine derivative bearing a benzoyl group at N1 and a 4-methoxybenzoyl group at N4 . It belongs to the broad class of N,N′-diacylpiperazines, which are widely employed as synthetic intermediates and scaffolds in medicinal chemistry. Unlike mono-acylated or N-aryl piperazine analogs, this compound presents two amide bonds that restrict conformational freedom and influence physicochemical properties relevant to both solid-state and solution-phase applications [1]. The compound is commercially available from multiple vendors, typically at ≥95% purity, and serves as a versatile building block for the synthesis of more complex pharmacologically active molecules.

1-Benzoyl-4-(4-methoxybenzoyl)piperazine – Why Simple Piperazine Analogs Cannot Be Substituted Without Risk


Casual interchange of 1-benzoyl-4-(4-methoxybenzoyl)piperazine with closely related piperazine derivatives—such as the mono-substituted 1-(4-methoxybenzoyl)piperazine , the regioisomeric 1-benzoyl-4-(3-methoxybenzoyl)piperazine , or the N-aryl analog 1-benzoyl-4-(4-methoxyphenyl)piperazine [1]—can introduce significant differences in hydrogen-bonding capacity, conformational dynamics, and solid-state packing behavior. The dual-acyl substitution pattern imposes restricted rotation around both amide bonds, generating distinct conformer populations at room temperature that can affect molecular recognition and physicochemical properties [2]. In crystallography-driven studies, analogous structural variations within the 1-aroyl-4-(4-methoxyphenyl)piperazine series yield entirely different supramolecular assemblies (chains vs. sheets vs. no significant hydrogen bonding) [1], demonstrating that even minor substituent changes produce non-interchangeable solid-state architectures. These differences directly impact dissolution rate, formulation behavior, and batch-to-batch reproducibility—key procurement and selection criteria for both research and scale-up applications.

1-Benzoyl-4-(4-methoxybenzoyl)piperazine – Quantitative Evidence of Differentiation from Closest Analogs


4-Methoxy vs. 3-Methoxy Regioisomer: Molecular Weight, Formula, and Vendor Purity Comparison

The target compound is the para-methoxy regioisomer (1-benzoyl-4-(4-methoxybenzoyl)piperazine, C₁₉H₂₀N₂O₃, MW 324.4 g/mol), which is structurally distinct from the commercially available meta-methoxy analog (1-benzoyl-4-(3-methoxybenzoyl)piperazine, CAS 332851-04-4, same formula and MW but different substitution pattern). The meta isomer is listed with a minimum purity of 95% by vendors . The para-methoxy substitution is expected to alter the spatial orientation of the methoxy group relative to the piperazine ring, which can influence both intermolecular interactions in the solid state and recognition by biological targets, although direct comparative biological data are not available in the peer-reviewed literature as of this time.

Regioisomer differentiation Chemical procurement Purity specification

Disubstituted vs. Monosubstituted Piperazine: Hydrogen-Bond Acceptor Count and Predicted Physicochemical Divergence

The target compound contains four hydrogen-bond acceptor atoms (two amide carbonyl oxygens and two ether oxygens) versus two hydrogen-bond acceptors for the mono-substituted analog 1-(4-methoxybenzoyl)piperazine (CAS 94747-49-6) . This doubling of H-bond acceptor capacity, combined with the absence of any hydrogen-bond donor, is predicted to increase polar surface area and influence logP. The mono-substituted analog exhibits a melting point of 73–74 °C and a predicted density of 1.132±0.06 g/cm³ . While experimental melting point and density data for the target disubstituted compound are not publicly available, the additional benzoyl group is expected to raise the molecular weight by ~104 g/mol and increase both melting point and lipophilicity relative to the mono-substituted baseline, consistent with trends observed across acyl-piperazine series.

Lipophilicity Hydrogen bonding Physicochemical profiling

Conformational Restriction: Dynamic NMR Evidence of Dual-Amide Rotational Barriers in Acyl-Piperazines

A systematic dynamic NMR study of N-benzoylated piperazine derivatives demonstrated that all investigated compounds exist as conformers at room temperature due to restricted rotation around the partial amide C–N bonds, with rotational barriers quantified through coalescence temperature measurements and Hammett correlation analyses [1]. The presence of two amide bonds in 1-benzoyl-4-(4-methoxybenzoyl)piperazine introduces two independent sites of restricted rotation, yielding a more complex conformational ensemble than mono-acylated or N-aryl piperazine analogs. This class-level finding implies that the target compound's conformational dynamics differ fundamentally from those of 1-benzoyl-4-(4-methoxyphenyl)piperazine (one amide, one aryl C–N bond), which crystallizes without significant hydrogen bonding and adopts a distinct solid-state conformation (monoclinic, space group Cc, unit cell volume 1580.3 ų) [2].

Conformational analysis Dynamic NMR spectroscopy Amide bond rotation

Supramolecular Assembly Divergence: Crystal Engineering Implications of Substituent Choice

Within the 1-aroyl-4-(4-methoxyphenyl)piperazine series reported by Francisco et al. (2019), subtle changes in the aroyl substituent produce entirely different supramolecular architectures: the unsubstituted benzoyl derivative (I) exhibits no significant hydrogen bonds, the 2-fluorobenzoyl derivative (II) forms chains of rings via C–H···O bonds linked into sheets by π–π stacking, while the 2-halo derivatives (III–V) are isomorphous and assemble into sheets through C–H···π(arene) interactions, and the 2-hydroxybenzoyl derivative (VI) forms simple O–H···O hydrogen-bonded chains [1]. Although the target compound replaces the 4-methoxyphenyl group with a 4-methoxybenzoyl group, introducing an additional carbonyl oxygen, the principle that small substituent changes radically alter crystal packing is directly transferable. This class-level insight indicates that 1-benzoyl-4-(4-methoxybenzoyl)piperazine is expected to exhibit a unique solid-state arrangement distinct from all published 1-aroyl-4-(4-methoxyphenyl)piperazine congeners.

Crystal engineering Supramolecular assembly Solid-state properties

GlyT1 Inhibitor Pharmacophore Context: Patent Landscape Differentiation of the Benzoylpiperazine Scaffold

The benzoyl-piperazine chemotype is recognized in the patent literature as a core scaffold for glycine transporter 1 (GlyT1) inhibitors, with claims covering the treatment of schizophrenia, dementia, Alzheimer's disease, and pain [1][2]. While the specific compound 1-benzoyl-4-(4-methoxybenzoyl)piperazine is not explicitly exemplified in the major GlyT1 patent families (e.g., US20050209241A1, US7427612B2), its dual-benzoyl substitution pattern distinguishes it from the sulfonamide-containing or 3-chlorophenyl-substituted analogs that dominate the GlyT1 patent SAR tables. This implies a distinct intellectual property position: the target compound occupies a structural space not covered by the heavily patented GlyT1 benzoylpiperazine chemotype, potentially offering freedom-to-operate advantages for scaffold hopping or lead optimization programs.

GlyT1 inhibition CNS drug discovery Patent analysis

Data Gap Advisory: Limited Availability of Head-to-Head Quantitative Comparative Data

A systematic search of the peer-reviewed literature (PubMed, Scopus, Web of Science) and major patent databases (USPTO, WIPO, Espacenet) through May 2026 identified no primary research papers, no quantitative structure-activity relationship studies, and no head-to-head comparator assays that include 1-benzoyl-4-(4-methoxybenzoyl)piperazine. All differential claims presented in this guide are therefore based on (a) structural comparison to closely related compounds for which experimental data exist, (b) class-level inferences drawn from acyl-piperazine conformational and crystallographic studies, and (c) vendor-provided purity specifications. Users requiring quantitative performance differentiation (e.g., IC₅₀, selectivity ratios, pharmacokinetic parameters) should commission bespoke head-to-head studies against their specific comparator of interest. None of the data presented should be interpreted as evidence of superior biological or pharmacological performance of the target compound over any named analog.

Data transparency Evidence gap Procurement risk

1-Benzoyl-4-(4-methoxybenzoyl)piperazine – Recommended Application Scenarios Grounded in Available Evidence


Scaffold for GlyT1 or Related CNS Target Lead Optimization with Favorable IP Landscape

The benzoyl-piperazine chemotype is a validated GlyT1 inhibitor scaffold, as evidenced by multiple Hoffmann-La Roche patents [1]. Because 1-benzoyl-4-(4-methoxybenzoyl)piperazine features a dual-acyl substitution pattern not exemplified in the dominant GlyT1 patent families, medicinal chemistry teams can use it as a structurally distinct starting point for lead optimization, potentially circumventing existing composition-of-matter claims while retaining the core pharmacophore. Researchers should verify freedom-to-operate with a qualified patent attorney before initiating commercial development.

Conformational Probe for Dynamic NMR and Rotational Barrier Studies

As demonstrated by Wodtke et al. (2018), acyl-functionalized piperazines exhibit temperature-dependent conformer populations arising from restricted amide rotation, with rotational barriers amenable to quantification via coalescence temperature analysis and Hammett correlations [2]. The target compound, bearing two distinct amide bonds (benzoyl and 4-methoxybenzoyl), offers a well-defined system for investigating electronic effects on rotational barriers, where the methoxy substituent can serve as an electron-donating Hammett probe. This application leverages the compound's dual-amide architecture as an experimental advantage over mono-amide analogs.

Crystal Engineering and Solid-State Property Investigation

The work of Francisco et al. (2019) establishes that minor variations in the aroyl substituent of 1-aroyl-4-(4-methoxyphenyl)piperazines produce qualitatively different supramolecular assemblies [3]. The target compound, with its additional carbonyl oxygen on the N4 substituent, is expected to exhibit yet a different packing motif. Solid-state chemists can exploit this compound to expand the structural landscape of diacylpiperazine crystal forms, with potential relevance to co-crystallization, formulation, and materials science applications.

Synthetic Intermediate for Diversely Functionalized Piperazine Libraries

1-Benzoyl-4-(4-methoxybenzoyl)piperazine can serve as a key intermediate for parallel synthesis or diversity-oriented synthesis of compound libraries. The 4-methoxybenzoyl group is amenable to demethylation (generating a phenolic -OH handle) or electrophilic aromatic substitution, while the benzoyl group provides a stable amide linkage resistant to many reaction conditions. This bifunctional character enables sequential derivatization strategies not feasible with mono-substituted piperazines , making it a strategically valuable building block for medicinal chemistry groups building screening collections.

Quote Request

Request a Quote for 1-Benzoyl-4-(4-methoxybenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.